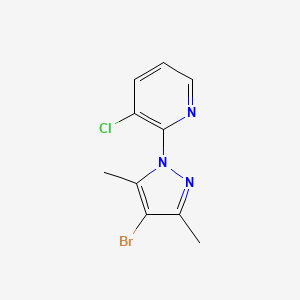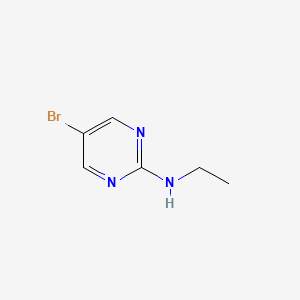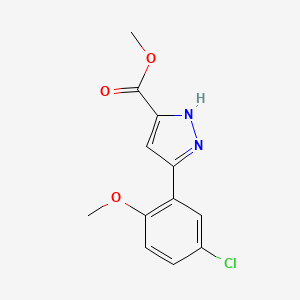
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, also known as MCP-5-COOCH3, is a compound used in scientific research in a variety of fields, including pharmacology, toxicology, and biochemistry. MCP-5-COOCH3 is a pyrazole derivative that is structurally related to the pyrazolopyrimidines and has been used to study the effects of pyrazole derivatives in various biological systems. MCP-5-COOCH3 has been used to study the effects of pyrazole derivatives on cell growth, signaling pathways, and other biological processes.
Applications De Recherche Scientifique
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been used in scientific research to study the effects of pyrazole derivatives on biological processes. It has been used to study the effects of pyrazole derivatives on cell growth and signaling pathways, as well as to study the effects of pyrazole derivatives on enzyme activity. methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has also been used to study the effects of pyrazole derivatives on the regulation of gene expression and DNA replication.
Mécanisme D'action
The mechanism of action of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed that methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate binds to certain receptors in the cell, leading to the activation of signal transduction pathways. This activation of signal transduction pathways leads to changes in gene expression and other biological processes.
Biochemical and Physiological Effects
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has also been shown to inhibit the growth of certain types of bacteria and viruses. In addition, methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have a variety of effects on biological processes, making it a useful tool for studying the effects of pyrazole derivatives. However, there are also some limitations to using methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate in lab experiments. For example, the effects of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate on certain biological processes may not be fully understood, and the compound may interact with other compounds in unexpected ways.
Orientations Futures
For the use of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate in scientific research include further studies of its effects on cell growth and signaling pathways, as well as its effects on enzyme activity and gene expression. In addition, further studies of the effects of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate on other biological processes, such as inflammation and pain, could be beneficial. Finally, further studies of the mechanisms of action of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate could lead to a better understanding of how pyrazole derivatives affect biological systems.
Propriétés
IUPAC Name |
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMFCWJDQLYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




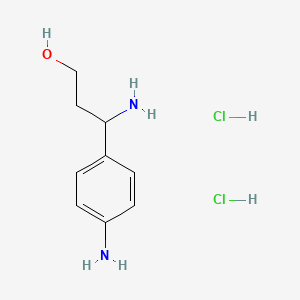

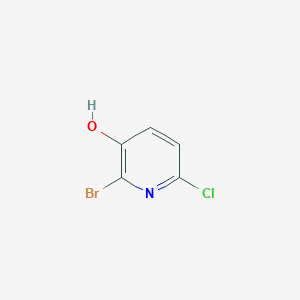
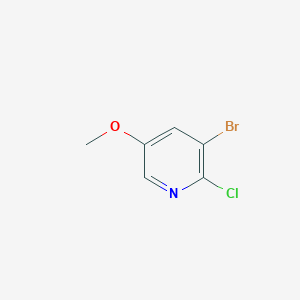
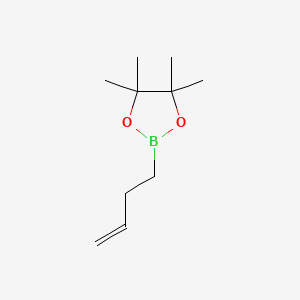

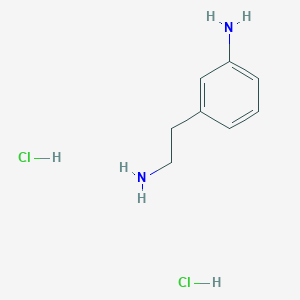
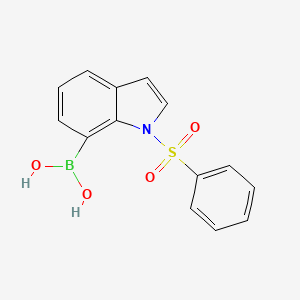
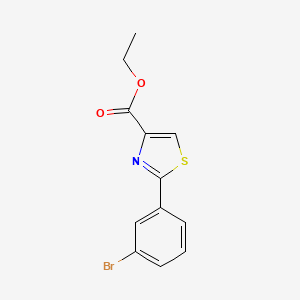

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
